Naphthalen-2-yl(phenyl)methanol
Overview
Description
Naphthalen-2-yl(phenyl)methanol is an organic compound with the molecular formula C₁₇H₁₄O It consists of a naphthalene ring and a phenyl group attached to a methanol moiety
Mechanism of Action
Target of Action
Related compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that the compound’s polar character allows it to form hydrogen bonds, which could facilitate its interaction with target molecules .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, suggesting that multiple pathways could be involved .
Pharmacokinetics
Its molecular weight is 234.292 Da , which is within the range generally favorable for oral bioavailability
Result of Action
Related compounds have shown a range of biological activities, including antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with naphthalen-2-ylmethanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthalen-2-yl(phenyl)methanone.
Reduction: Naphthalen-2-yl(phenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Naphthalen-2-yl(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Comparison with Similar Compounds
Naphthalen-2-yl(phenyl)methanol can be compared with other similar compounds such as:
Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
Naphthalen-2-yl(phenyl)methane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Naphthalen-2-yl(phenyl)ethanol: Contains an additional carbon in the alcohol moiety, affecting its physical and chemical properties.
Properties
IUPAC Name |
naphthalen-2-yl(phenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWPQZWRXDGDCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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